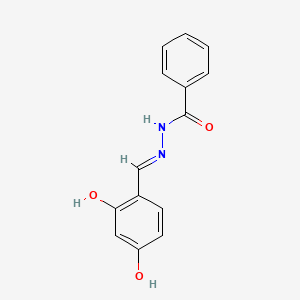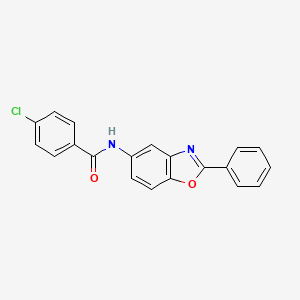
N'-(2,4-dihydroxybenzylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,4-dihydroxybenzylidene)benzohydrazide is a compound that belongs to the class of hydrazones, which are known for their wide range of biological activities This compound is characterized by the presence of a benzohydrazide moiety linked to a 2,4-dihydroxybenzylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dihydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and benzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(2,4-dihydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyl groups on the benzylidene ring can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
N’-(2,4-dihydroxybenzylidene)benzohydrazide has been explored for various scientific research applications:
作用机制
The mechanism of action of N’-(2,4-dihydroxybenzylidene)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the presence of hydroxyl groups allows for hydrogen bonding interactions with biomolecules, contributing to its pharmacological effects .
相似化合物的比较
Similar Compounds
- N’-(2-hydroxybenzylidene)benzohydrazide
- N’-(4-hydroxybenzylidene)benzohydrazide
- N’-(2,4-dihydroxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
N’-(2,4-dihydroxybenzylidene)benzohydrazide is unique due to the presence of two hydroxyl groups on the benzylidene ring, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This structural feature may contribute to its enhanced biological activity compared to similar compounds .
属性
CAS 编号 |
71040-04-5 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c17-12-7-6-11(13(18)8-12)9-15-16-14(19)10-4-2-1-3-5-10/h1-9,17-18H,(H,16,19)/b15-9+ |
InChI 键 |
CCCOIIPPDUTXBS-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)


![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)




